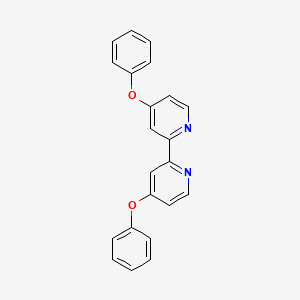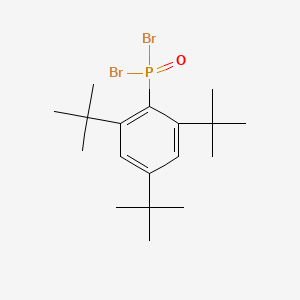
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide is a chemical compound that features a phenyl ring substituted with three tert-butyl groups and a phosphonic dibromide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Tri-tert-butylphenyl)phosphonic dibromide typically involves the reaction of 2,4,6-Tri-tert-butylphenol with phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2,4,6-Tri-tert-butylphenol with Phosphorus Tribromide: This step involves the substitution of the hydroxyl group in 2,4,6-Tri-tert-butylphenol with a phosphonic dibromide group.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide groups are replaced by other nucleophiles.
Oxidation and Reduction: The phosphonic moiety can undergo oxidation and reduction reactions, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phosphonic group.
Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the phosphonic group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonic derivatives, while oxidation and reduction reactions can produce different phosphorus-containing compounds.
Wissenschaftliche Forschungsanwendungen
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (2,4,6-Tri-tert-butylphenyl)phosphonic dibromide exerts its effects involves the interaction of the phosphonic group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with similar steric properties but lacking the phosphonic dibromide group.
2,6-Di-tert-butylphenol: Another phenol derivative with two tert-butyl groups, commonly used as an antioxidant.
Tris(2,4-di-tert-butylphenyl)phosphite: A phosphorus-containing compound used as a stabilizer in polymers.
Uniqueness
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide is unique due to the presence of both the bulky tert-butyl groups and the reactive phosphonic dibromide moiety. This combination of steric hindrance and reactivity makes it a valuable compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
89864-78-8 |
|---|---|
Molekularformel |
C18H29Br2OP |
Molekulargewicht |
452.2 g/mol |
IUPAC-Name |
1,3,5-tritert-butyl-2-dibromophosphorylbenzene |
InChI |
InChI=1S/C18H29Br2OP/c1-16(2,3)12-10-13(17(4,5)6)15(22(19,20)21)14(11-12)18(7,8)9/h10-11H,1-9H3 |
InChI-Schlüssel |
DKGCLEULKJMRRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(=O)(Br)Br)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
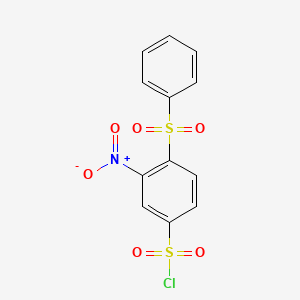
![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
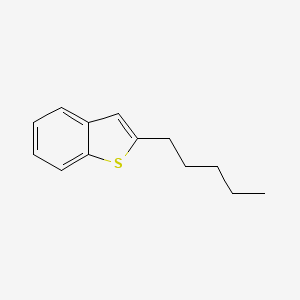
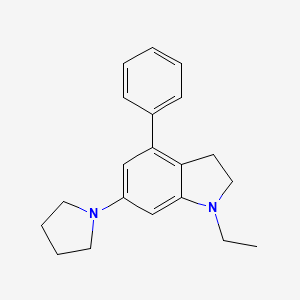
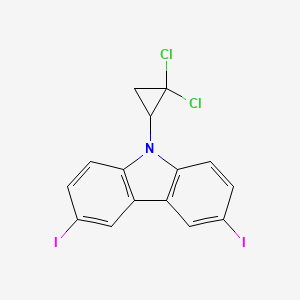
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)

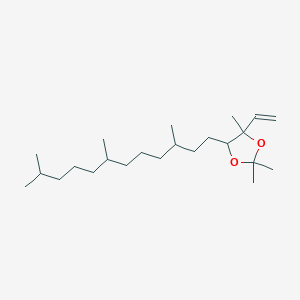
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)


